![molecular formula C14H11ClO2 B1595979 4-[(2-Chlorobenzyl)oxy]benzaldehyde CAS No. 70627-21-3](/img/structure/B1595979.png)
4-[(2-Chlorobenzyl)oxy]benzaldehyde
Übersicht
Beschreibung
“4-[(2-Chlorobenzyl)oxy]benzaldehyde” is a chemical compound with the CAS Number: 70627-21-3 . It has a molecular weight of 246.69 . The IUPAC name for this compound is also "this compound" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C14H11ClO2/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-9H,10H2 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Oxidation and Catalysis
4-[(2-Chlorobenzyl)oxy]benzaldehyde and its derivatives have significant applications in oxidation reactions and catalysis. Studies have demonstrated the use of related benzaldehydes in catalytic processes, particularly in the oxidation of alcohols to aldehydes. For instance, sulfated Ti-SBA-15 catalysts have been used for the oxidation of benzyl alcohol to benzaldehyde, showing a threefold increase in oxidative properties and enhanced acidity, resulting in higher conversion rates without affecting selectivity (Sharma, Soni, & Dalai, 2012).
Anticancer Activity
Benzyloxybenzaldehyde derivatives, closely related to this compound, have been studied for their anticancer activities. These compounds have shown significant activity against HL-60 cell lines, and their structure-activity relationships have been explored. The induction of apoptosis and cell cycle arrest at the G2/M phase by these compounds has been noted, suggesting potential therapeutic applications in cancer treatment (Lin et al., 2005).
Photocatalysis and Environmental Applications
Studies have also focused on the use of benzaldehydes, including those similar to this compound, in photocatalytic reactions. These compounds have been used in the selective oxidation of benzyl alcohols to corresponding aldehydes, a process that is eco-friendly and utilizes molecular oxygen. This selective oxidation is particularly relevant in the fields of cosmetics, pharmaceuticals, and flavoring industries, where high purity and environmental considerations are crucial (Higashimoto et al., 2009).
Synthesis of Complex Molecules
This compound and its related compounds have been used in the synthesis of complex molecules, such as CCR5 antagonists and other biologically active compounds. These processes often involve multiple steps, including elimination, reduction, and bromization reactions, and have implications in medicinal chemistry and drug development (Bi, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(2-chlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKGSRNVJGFHKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351147 | |
| Record name | 4-[(2-chlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70627-21-3 | |
| Record name | 4-[(2-chlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[[4-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid](/img/structure/B1595896.png)
![1,3,6-Naphthalenetrisulfonic acid, 7-[[2-[(aminocarbonyl)amino]-4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]phenyl]azo]-, trisodium salt](/img/structure/B1595897.png)
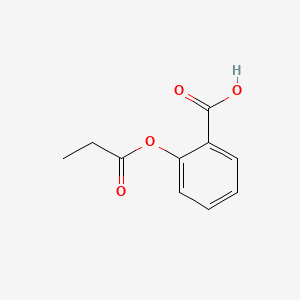
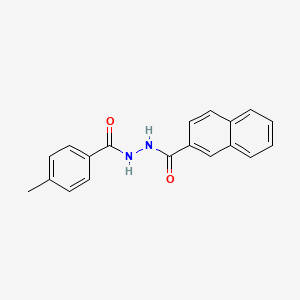

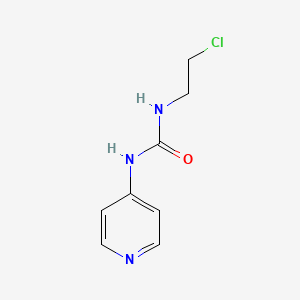
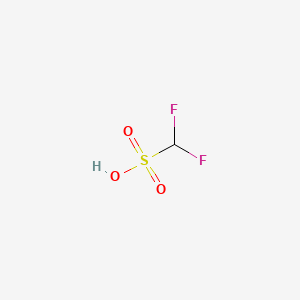
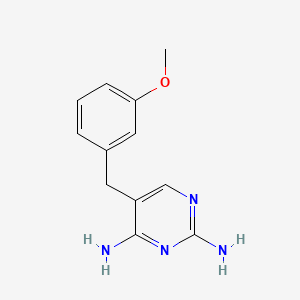
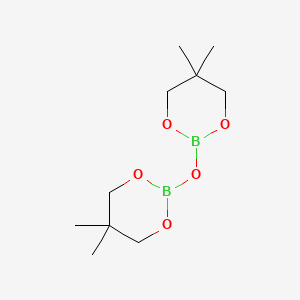




![2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B1595919.png)
